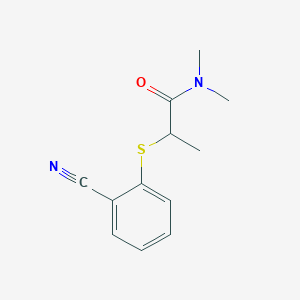
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to understand the mechanism of action of cannabinoids in the body. CP-47,497 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of cannabinoid pharmacology.
Mecanismo De Acción
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor has been found to have a wide range of physiological effects, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain perception. 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has also been found to stimulate appetite and improve mood. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its potency as an agonist of the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on physiological processes in a controlled setting. However, one limitation of using 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide is its potential for toxicity. It has been found to have toxic effects on liver cells and can cause cell death at high concentrations.
Direcciones Futuras
There are several future directions for research involving 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new drugs that target the cannabinoid receptors. 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been used as a starting point for the development of new drugs that have improved pharmacological properties. Another area of interest is the study of the effects of cannabinoids on specific physiological processes, such as pain perception and appetite regulation. Finally, there is a need for further research into the potential toxic effects of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide and other synthetic cannabinoids.
Métodos De Síntesis
The synthesis of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with sodium sulfide to form 2-(2-thienyl)benzonitrile. This compound is then reacted with dimethylamine and propionyl chloride to form 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide. The final product is purified using chromatography techniques to obtain a pure sample of 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide.
Aplicaciones Científicas De Investigación
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been extensively used in scientific research to understand the mechanism of action of cannabinoids in the body. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes such as pain perception, appetite regulation, and mood modulation. 2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the cannabinoid receptors.
Propiedades
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(12(15)14(2)3)16-11-7-5-4-6-10(11)8-13/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKJSAMZZLAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenyl)sulfanyl-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
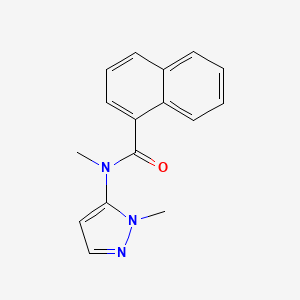
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)


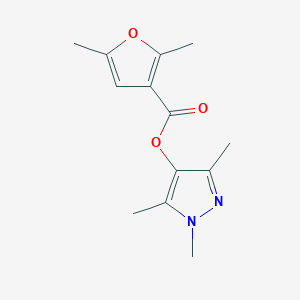
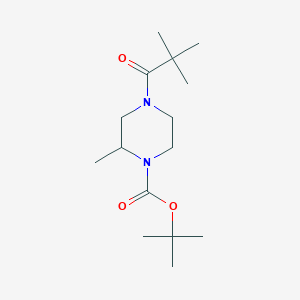
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
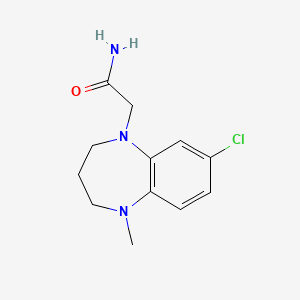
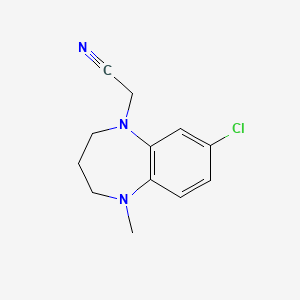
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)